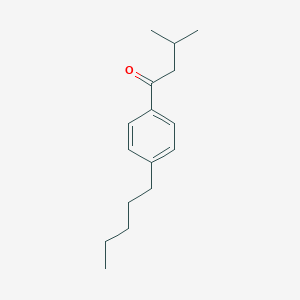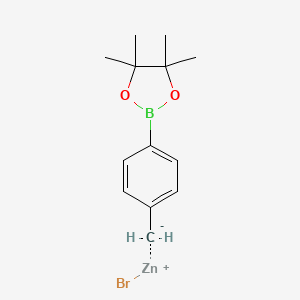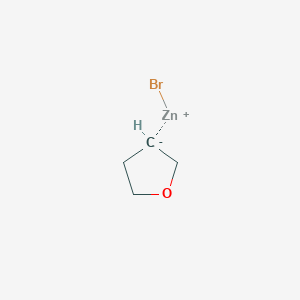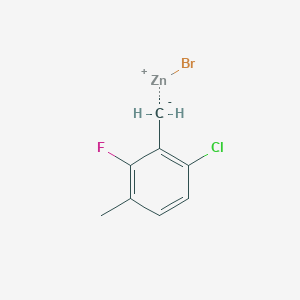
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF (C5TZB-THF) is a zinc-based reagent that is used in a variety of synthetic organic reactions. It is composed of a zinc bromide complexed with a trifluoromethylbenzyl chloride ligand. C5TZB-THF has several advantages over other reagents, such as its ability to react with a wide range of substrates, its low toxicity, and its relatively low cost. It is particularly useful in the synthesis of heterocyclic compounds, and has been used in a variety of applications in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, it has been used in the synthesis of fluorescent dyes and other organic compounds.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is not well understood, but it is believed to involve the formation of a zinc-ligand complex. The zinc bromide and trifluoromethylbenzyl chloride react to form a complex, which then acts as a Lewis acid catalyst to promote the desired reaction. The zinc-ligand complex is believed to be highly reactive and can react with a wide range of substrates.
Biochemical and Physiological Effects
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is generally considered to be non-toxic, and has not been found to have any significant biochemical or physiological effects. It is not known to be harmful to humans or animals, and is not considered to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. Additionally, it is highly reactive and can react with a wide range of substrates. However, it is also limited in that it is not as reactive as other reagents and can be difficult to work with.
Direcciones Futuras
There are several potential future directions for the use of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF. It could be used in the synthesis of more complex heterocyclic compounds, such as pyridines and quinolines. It could also be used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of fluorescent dyes and other organic compounds. Finally, it could be further studied to better understand its mechanism of action and to identify potential new applications.
Métodos De Síntesis
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF can be synthesized by reacting zinc bromide with trifluoromethylbenzyl chloride in tetrahydrofuran (THF). This reaction can be carried out at room temperature and is generally complete within one hour. The reaction is typically carried out in a two-phase system, with the zinc bromide dissolved in the organic layer and the trifluoromethylbenzyl chloride dissolved in the aqueous layer. The product is then separated from the reaction mixture by extraction or distillation.
Propiedades
IUPAC Name |
bromozinc(1+);1-chloro-2-methanidyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDZFGSQGMWMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

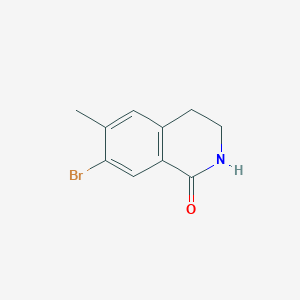
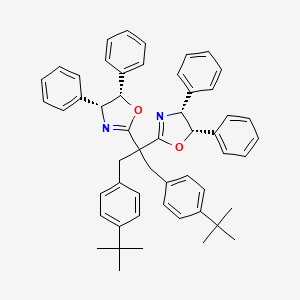
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)

